
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a fluorene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- typically involves multi-step organic reactions. One common method is the acylation of fluorene derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-3-yl-
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-4-yl-
Uniqueness
The uniqueness of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Properties
CAS No. |
73106-12-4 |
|---|---|
Molecular Formula |
C30H24N2O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[1-[acetyl(9H-fluoren-2-yl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C30H24N2O2/c1-18(33)31-29-14-13-27-25-10-6-4-8-21(25)17-28(27)30(29)32(19(2)34)23-11-12-26-22(16-23)15-20-7-3-5-9-24(20)26/h3-14,16H,15,17H2,1-2H3,(H,31,33) |
InChI Key |
VWKRQUDGZCBDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)

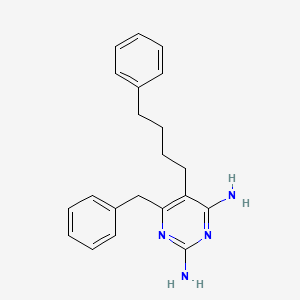
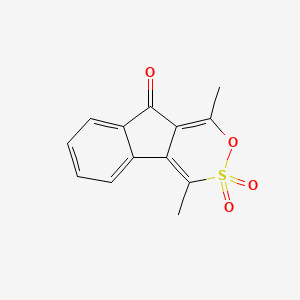

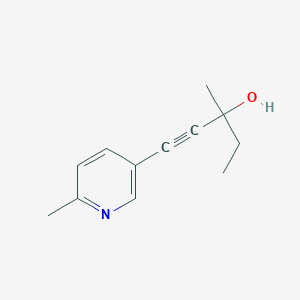
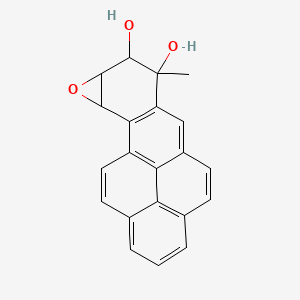
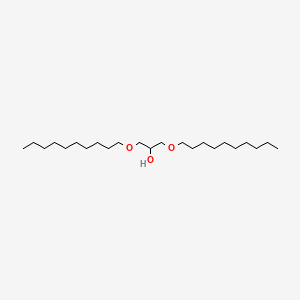

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
